![molecular formula C18H21N3OS B1683005 Tenovin-3 CAS No. 1011301-27-1](/img/structure/B1683005.png)
Tenovin-3
描述
Tenovin-3 是一种小分子抑制剂,主要以其抑制 sirtuins(尤其是 Sirtuin 1 和 Sirtuin 2)的能力而闻名。Sirtuins 是一类 NAD± 依赖性脱乙酰基酶,参与各种细胞过程,包括衰老、转录和细胞凋亡。 This compound 因其在科学研究中的潜在治疗应用(尤其是在癌症治疗中)而备受关注 .
科学研究应用
Cancer Treatment
Non-Small Cell Lung Cancer (NSCLC)
Recent studies have identified Tenovin-3 as a selective inhibitor of non-small cell lung cancer cells with epidermal growth factor receptor (EGFR) exon 19 deletions. Research indicates that this compound significantly inhibits the proliferation of PC9 cells (an EGFR exon 19 deletion cell line) through apoptosis and ferroptosis induction. The compound was shown to reduce colony formation and increase markers of cell death in a dose-dependent manner .
Table 1: Effects of this compound on PC9 Cells
Concentration (µM) | Colony Formation (%) | Apoptosis Induction | Ferroptosis Induction |
---|---|---|---|
1 | 47.13 | Moderate | Low |
2 | 26.92 | High | Moderate |
4 | 14.21 | Very High | High |
The mechanism involves mitochondrial pathways where this compound alters the levels of proteins associated with ferroptosis, such as SLC7A11 and GPX4, while upregulating NCOA4, which is essential for iron metabolism .
Infectious Disease Research
Mycobacterium tuberculosis
this compound has also shown promise in combating Mycobacterium tuberculosis. Studies indicate that it reduces intracellular growth of M. tuberculosis in macrophages significantly more than other sirtuin inhibitors. The compound enhances host cell immunity and demonstrates potential as an adjunctive therapy for tuberculosis .
Case Study 1: this compound in NSCLC Treatment
In a controlled study, researchers treated PC9 cells with varying concentrations of this compound and observed significant reductions in cell viability and colony formation compared to untreated controls. The study concluded that this compound could serve as a novel therapeutic agent for NSCLC patients with EGFR exon 19 deletions due to its ability to induce apoptosis and ferroptosis effectively .
Case Study 2: this compound Against M. tuberculosis
In another study focused on infectious diseases, this compound was tested against both virulent and avirulent strains of M. tuberculosis. The compound demonstrated a higher efficacy in reducing bacterial load compared to other treatments, suggesting its potential role in enhancing macrophage-mediated immunity against tuberculosis .
作用机制
Tenovin-3 通过抑制 Sirtuin 1 和 Sirtuin 2 的脱乙酰基酶活性发挥其作用。这种抑制导致乙酰化蛋白质的积累,影响各种细胞过程。在癌细胞中,this compound 通过线粒体途径诱导细胞凋亡和铁死亡,涉及电压依赖性阴离子通道 1 和细胞色素 c 的变化。 该化合物还影响与铁死亡相关的基因的表达,例如溶质载体家族 7 成员 11 和半胱氨酸/谷氨酸转运蛋白 .
类似化合物:
Tenovin-6: 另一种具有类似性质但选择性和效力不同的 sirtuin 抑制剂。
Sirtinol: 一种广泛用于各种研究的知名 sirtuin 抑制剂。
EX-527: 一种具有不同生物学效应的 Sirtuin 1 选择性抑制剂
This compound 的独特性: this compound 的独特性在于它能够选择性地抑制 Sirtuin 1 和 Sirtuin 2,从而导致特定细胞效应,如细胞凋亡和铁死亡。 其作为治疗具有表皮生长因子受体外显子 19 缺失的非小细胞肺癌的治疗剂的潜力使其有别于其他 sirtuin 抑制剂 .
准备方法
合成路线和反应条件: Tenovin-3 的合成涉及多个步骤,从商业上可获得的起始原料开始。关键步骤包括形成硫代氨基脲中间体,然后环化形成最终产物。 反应条件通常涉及使用有机溶剂(如二甲基亚砜)和催化剂来促进反应 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的文献记载,但可以使用标准有机合成技术将合成过程放大。 最终产物的纯度至关重要,采用重结晶和色谱等纯化方法来实现高纯度水平 .
化学反应分析
反应类型: Tenovin-3 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 this compound 中的官能团,可能改变其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能产生具有改变的官能团的氧化衍生物,而取代反应可以引入新的取代基,从而可能增强化合物的生物活性 .
相似化合物的比较
Tenovin-6: Another sirtuin inhibitor with similar properties but different selectivity and potency.
Sirtinol: A well-known sirtuin inhibitor used in various research studies.
EX-527: A selective inhibitor of Sirtuin 1 with distinct biological effects
Uniqueness of Tenovin-3: this compound is unique due to its ability to selectively inhibit Sirtuin 1 and Sirtuin 2, leading to specific cellular effects such as apoptosis and ferroptosis. Its potential as a therapeutic agent for non-small cell lung cancer with epidermal growth factor receptor exon 19 deletions sets it apart from other sirtuin inhibitors .
生物活性
Tenovin-3 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. This compound is known to induce apoptosis and ferroptosis in various cancer cell lines, especially those with specific mutations such as the epidermal growth factor receptor (EGFR) exon 19 deletion, which is prevalent in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical implications.
This compound operates primarily through two mechanisms: apoptosis and ferroptosis .
-
Apoptosis :
- Apoptosis is a programmed cell death process that is crucial for eliminating damaged or unwanted cells. Research indicates that this compound induces apoptosis in PC9 cells (an NSCLC cell line with EGFR exon 19 deletion) in a dose-dependent manner. This was confirmed through assays such as Annexin V/PI staining, which demonstrated increased cell death with increasing concentrations of this compound (1 μM, 2 μM, and 4 μM) .
- Western blot analyses revealed that this compound treatment led to the cleavage of key apoptotic markers such as PARP and caspase-3, alongside a decrease in Bcl-2 levels, an anti-apoptotic protein .
-
Ferroptosis :
- Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has been shown to significantly reduce glutathione levels in PC9 cells, indicating an induction of ferroptosis. The compound also increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential (MMP), both critical indicators of ferroptosis .
- Further investigations indicated that this compound alters the expression of several ferroptosis-related regulators, including SLC7A11 and GPX4, suggesting a multifaceted approach to inducing cell death in cancer cells .
Case Studies and Data Tables
Several studies have documented the effects of this compound on cancer cell lines:
Clinical Implications
The findings surrounding this compound suggest its potential as a therapeutic agent for treating NSCLC with EGFR mutations. The ability to selectively target cancer cells while inducing both apoptosis and ferroptosis presents a promising strategy for overcoming drug resistance commonly seen in NSCLC patients . The research indicates that further development and clinical trials could validate this compound's efficacy as part of combination therapies or as a standalone treatment.
属性
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXTZPUTNGRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647243 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-27-1 | |
Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。